N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-ISOPROPYL-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ISOPROPYL-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrrole moiety: The pyrrole group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
N-Isopropylation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Probes: It can be used as a fluorescent probe in biological studies, aiding in the visualization of cellular processes.
Industry:
Agriculture: The compound may be used in the development of new pesticides or herbicides.
Electronics: Its incorporation into electronic materials can enhance the performance of devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-ISOPROPYL-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the pyrrole moiety can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
N-ISOPROPYL-3-[4-(1H-INDOL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: This compound has an indole moiety instead of a pyrrole moiety, which may alter its biological activity and chemical reactivity.
N-ISOPROPYL-3-[4-(1H-IMIDAZOL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: The imidazole moiety can provide different electronic properties and binding interactions compared to the pyrrole moiety.
Uniqueness: N-ISOPROPYL-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of the oxadiazole ring and the pyrrole moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-propan-2-yl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(2)17-15(21)16-18-14(19-22-16)12-5-7-13(8-6-12)20-9-3-4-10-20/h3-11H,1-2H3,(H,17,21) |
InChI Key |
VRAVHUWEDGJBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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